molecular formula C11H14ClNO4S B7782598 L-Valine, N-[(4-chlorophenyl)sulfonyl]- CAS No. 68005-72-1

L-Valine, N-[(4-chlorophenyl)sulfonyl]-

Cat. No.: B7782598
CAS No.: 68005-72-1
M. Wt: 291.75 g/mol
InChI Key: VZOJAOITKGOGKF-JTQLQIEISA-N
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Description

L-Valine, N-[(4-chlorophenyl)sulfonyl]- is a compound derived from valine, an essential amino acid. This compound features a sulfonyl group attached to a 4-chlorophenyl ring, which is further linked to the valine moiety. The unique structure of this compound makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-[(4-chlorophenyl)sulfonyl]- typically involves multiple steps. One common method starts with the protection of the amino group of valine, followed by the introduction of the 4-chlorophenylsulfonyl group. This can be achieved through a reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-[(4-chlorophenyl)sulfonyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various derivatives depending on the nucleophile .

Scientific Research Applications

L-Valine, N-[(4-chlorophenyl)sulfonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Valine, N-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their function. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The compound’s antimicrobial activity is attributed to its ability to interfere with cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valine, N-[(4-chlorophenyl)sulfonyl]- is unique due to its specific combination of a valine moiety with a 4-chlorophenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOJAOITKGOGKF-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353213
Record name L-Valine, N-[(4-chlorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68005-72-1
Record name N-[(4-Chlorophenyl)sulfonyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68005-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Valine, N-[(4-chlorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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